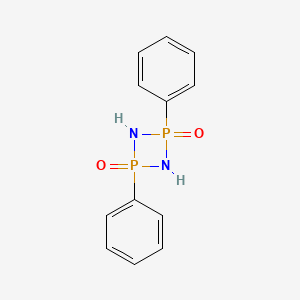
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione is a unique organophosphorus compound characterized by its distinctive diazadiphosphetidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione typically involves the reaction of diphenylphosphinic chloride with a suitable diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazadiphosphetidines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Diphenyl-1,2,3-thiadiazole
- 2,2,4,4,6,6,8,8-Octaphenoxy-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetrphosphocine
- 1,2,4-Trioxolane, 3,5-diphenyl-
Uniqueness
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione is unique due to its diazadiphosphetidine ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and form stable complexes with metal ions, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
106644-16-0 |
|---|---|
Fórmula molecular |
C12H12N2O2P2 |
Peso molecular |
278.18 g/mol |
Nombre IUPAC |
2,4-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine 2,4-dioxide |
InChI |
InChI=1S/C12H12N2O2P2/c15-17(11-7-3-1-4-8-11)13-18(16,14-17)12-9-5-2-6-10-12/h1-10H,(H2,13,14,15,16) |
Clave InChI |
WVCFBPGCDVXQBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P2(=O)NP(=O)(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
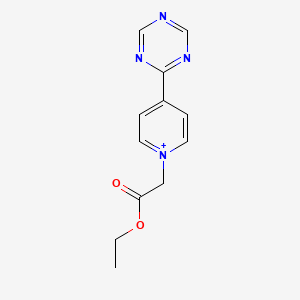
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
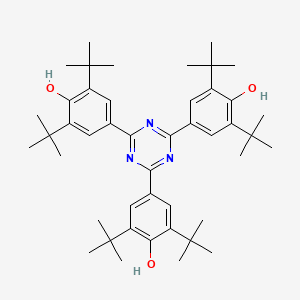
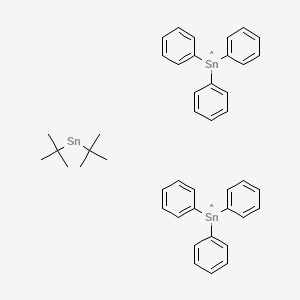

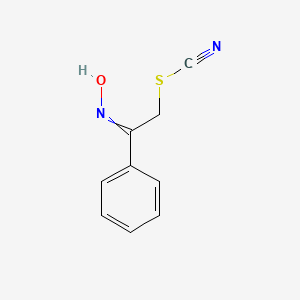

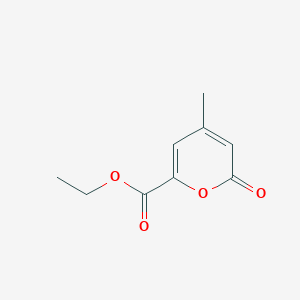
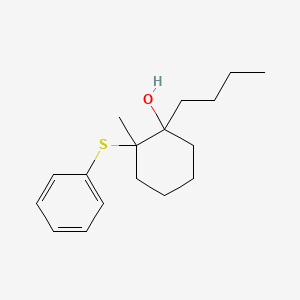
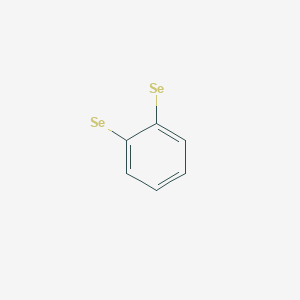
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

